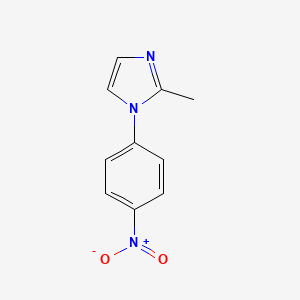

2-Methyl-1-(4-nitrophenyl)-1H-imidazole

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-methyl-1-(4-nitrophenyl)imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-8-11-6-7-12(8)9-2-4-10(5-3-9)13(14)15/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSDHPOQTEXEBDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20434141 | |

| Record name | 2-Methyl-1-(4-nitrophenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20434141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73225-15-7 | |

| Record name | 2-Methyl-1-(4-nitrophenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20434141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Chemical Properties

The synthesis of N-substituted imidazole (B134444) derivatives, including those with a nitro group, can be achieved through various established chemical methodologies. A common approach involves the N-alkylation of a pre-formed imidazole ring. For instance, the synthesis of related 1-alkyl-4-nitro-1H-imidazoles has been achieved with regioselectivity by reacting 4-nitro-1H-imidazole with different alkylating agents under specific conditions of base, solvent, and temperature. derpharmachemica.com One study detailed the synthesis of 2-methyl-4-nitroimidazole derivatives by refluxing 2-methyl-4-nitroimidazole with various substituted methyl chlorides in the presence of a base like triethylamine (B128534) (TEA) in a solvent such as toluene. sid.ir

General Chemical Properties of 2-Methyl-1-(4-nitrophenyl)-1H-imidazole:

| Property | Value/Description |

| Molecular Formula | C10H9N3O2 |

| Appearance | Likely a solid, crystalline powder |

| Solubility | Expected to have low solubility in water and better solubility in organic solvents. |

| Stability | Generally stable under normal conditions, but may be sensitive to strong oxidizing agents. |

Structure Activity Relationship Sar Studies of 2 Methyl 1 4 Nitrophenyl 1h Imidazole and Its Congeners

Design Principles for Novel 2-Methyl-1-(4-nitrophenyl)-1H-imidazole Derivatives

The design of new derivatives of this compound often stems from established pharmacophores and the principle of molecular hybridization. A common strategy involves replacing or modifying specific moieties of known biologically active compounds with the 2-methyl-4-nitroimidazole core. sbmu.ac.ir For instance, in the development of novel antifungal agents, the imidazole (B134444) ring of clotrimazole (B1669251) has been replaced with 2-methylimidazole (B133640) and 2-methyl-4-nitroimidazole to explore the impact on efficacy. sbmu.ac.irresearchgate.net

Another design approach focuses on creating hybrid molecules that combine the 2-methyl-nitroimidazole scaffold with other pharmacologically important groups. For example, the synthesis of imidazole-1,2,3-triazole hybrids is based on the hybrid pharmacophore approach, aiming to leverage the biological activities of both heterocyclic systems. nih.gov The rationale behind these designs is to create molecules that can interact with biological targets in a novel or more effective manner, potentially leading to enhanced potency or a broader spectrum of activity.

Computational methods, such as molecular docking, play a significant role in the design of new analogs. By simulating the binding of designed compounds to the active site of a target enzyme, researchers can predict their potential affinity and guide the selection of candidates for synthesis. sbmu.ac.irresearchgate.net For example, derivatives of 2-methyl-4-nitroimidazole have been docked into the active site of MT-CYP51, a key enzyme in fungi, to assess their potential as antifungal agents. sbmu.ac.irresearchgate.net

Impact of Substituent Modifications on the Biological Profile of this compound

Modifications to the substituents on the this compound scaffold have a profound impact on its biological activity. The position of the nitro group, for instance, is a critical determinant of activity. Studies comparing 4-nitro and 5-nitroimidazoles have revealed that the 4-nitro isomers, such as analogs of PA-824, are active against both aerobic and anaerobic Mycobacterium tuberculosis, whereas 5-nitroimidazoles like metronidazole (B1676534) are primarily active against anaerobic bacteria. nih.gov The nitro group is essential for the biological activity of these compounds. nih.gov

In the context of antifungal activity, the presence of a nitro group can have varied effects. Some research suggests that a nitro group can diminish antifungal activity. researchgate.net However, the addition of other substituents, such as methoxy (B1213986) groups, can counteract this reduction in activity. researchgate.net For example, in a series of clotrimazole analogs, a methoxy group was found to be essential for antifungal activity, while a second methoxy group could reduce it. researchgate.net

The nature of the substituent at the N-1 position of the imidazole ring also plays a crucial role. In the development of antitubercular agents, a lipophilic tail attached to the imidazole ring was identified as a key determinant of aerobic activity in 4-nitroimidazoles. nih.gov Similarly, in the design of antifungal agents, replacing the o-chlorotrityl moiety of clotrimazole with trityl, mono-, or dimethoxy trityl groups significantly influences the antifungal profile. sbmu.ac.irresearchgate.net

The table below summarizes the impact of various substituent modifications on the biological activity of 2-methyl-nitroimidazole derivatives based on several studies.

| Scaffold | Substituent Modification | Biological Activity | Key Findings |

| 2-Methyl-nitroimidazole | Position of Nitro Group (4-NO2 vs. 5-NO2) | Antitubercular | 4-nitroimidazoles show both aerobic and anaerobic activity, while 5-nitroimidazoles are mainly active anaerobically. nih.gov |

| 2-Methyl-4-nitroimidazole | Addition of Methoxy Group(s) to N-1 substituent | Antifungal | One methoxy group is essential for activity; a second can reduce it. Methoxy groups can overcome the activity-diminishing effect of the nitro group. researchgate.net |

| 4-Nitroimidazole | Lipophilic Tail at N-1 Position | Antitubercular | A key determinant for aerobic activity. nih.gov |

| 2-Methyl-4-nitroimidazole | Replacement of o-chlorotrityl group | Antifungal | Modifications with trityl, mono-, or dimethoxy trityl groups alter the antifungal profile. sbmu.ac.irresearchgate.net |

Exploration of Structural Determinants for Potency and Selectivity in this compound Scaffolds

The potency and selectivity of compounds based on the this compound scaffold are dictated by specific structural features that govern their interaction with biological targets. For antitubercular 4-nitroimidazoles, key determinants of aerobic activity include the presence of a bicyclic oxazine (B8389632) ring, a lipophilic tail, and an oxygen atom at the 2-position. nih.gov The spatial arrangement of these features is critical for effective binding to the target.

In the realm of antifungal agents, the nature and substitution pattern of the N-1 substituent are paramount. For instance, in a series of clotrimazole analogs where the imidazole ring was replaced by 2-methyl-4-nitroimidazole, the compound 1-[4-methoxyphenyl-diphenylmethyl]-2-methyl-4-nitroimidazole demonstrated significant activity against various fungi. sbmu.ac.irresearchgate.net This highlights the importance of the methoxy-substituted trityl group for potency.

Computational studies, particularly DFT (Density Functional Theory), have provided insights into the electronic properties that influence activity. For some nitroimidazole derivatives, it has been observed that the LUMO (Lowest Unoccupied Molecular Orbital) energy level should be within a specific range to exhibit high activity. researchgate.net Furthermore, the distribution of the LUMO level, often concentrated over the 2-methyl 5-nitro imidazole ring in active compounds, suggests the importance of this region for mediating the compound's biological effects. researchgate.net

The table below presents data on the antifungal activity of selected 2-methyl and 2-methyl-4-nitroimidazole derivatives, illustrating the influence of structural modifications on their inhibitory effects.

| Compound | Structure | Fungal Species | Activity (% Inhibition) |

| 2 | 1-(4-methoxyphenyl-diphenylmethyl)-2-methyl imidazole | Trichophyton mentagrophytes, Microsporum gypseum, Candida albicans | >75% sbmu.ac.irresearchgate.net |

| 3 | 1-[bis-4-methoxyphenyl-phenylmethyl]-2-methyl imidazole | Trichophyton mentagrophytes, Microsporum gypseum, Candida albicans | >75% researchgate.net |

| 5 | 1-[4-methoxyphenyl-diphenylmethyl]-2-methyl-4-nitroimidazole | Trichophyton mentagrophytes, Microsporum gypseum, Candida albicans | >75% sbmu.ac.irresearchgate.net |

Pharmacophore Modeling and Ligand-Based Drug Design for this compound Analogues

Pharmacophore modeling is a powerful computational technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. dovepress.com This approach can be either structure-based, derived from the known structure of a target-ligand complex, or ligand-based, developed from a set of known active molecules when the target structure is unknown. nih.gov

For analogues of this compound, pharmacophore models can be constructed to guide the design of new compounds with enhanced activity. These models typically define the spatial relationships between key features such as hydrogen bond donors and acceptors, aromatic rings, hydrophobic groups, and positive or negative ionizable centers. nih.gov By using a pharmacophore model as a query for virtual screening of compound libraries, researchers can identify novel scaffolds that possess the desired geometric and chemical features for biological activity. dovepress.com

Ligand-based drug design for this compound analogues would involve analyzing a series of related compounds with known biological activities to build a predictive model. This can include quantitative structure-activity relationship (QSAR) studies, which correlate variations in physicochemical properties of the molecules with their biological activities. nih.gov Such models can then be used to predict the activity of newly designed compounds before their synthesis, thus prioritizing the most promising candidates.

In the context of related imidazole derivatives, molecular docking studies, which are often used in conjunction with pharmacophore modeling, have been employed to understand the binding interactions within the target's active site. vensel.org For instance, docking of imidazole analogs into the non-nucleoside inhibitory binding pocket of HIV-1-reverse transcriptase has helped to identify key interactions, such as H-bonding and pi-pi interactions, that are crucial for inhibitory activity. vensel.org These insights are invaluable for the rational design of more potent inhibitors based on the this compound scaffold.

Antimicrobial Efficacy of this compound

Nitroimidazole derivatives are a well-established class of antimicrobial agents, with prominent members like metronidazole used extensively in clinical practice. Their mechanism of action typically involves the reductive activation of the nitro group under anaerobic or microaerophilic conditions, leading to the generation of cytotoxic radical anions that damage microbial DNA and other macromolecules. While this general activity is characteristic of the nitroimidazole class, specific data on the antimicrobial profile of this compound is not extensively detailed in publicly available research. The following sections discuss the potential activities based on the broader chemical family.

The antibacterial spectrum of nitroimidazoles is primarily centered on anaerobic and some microaerophilic bacteria. For instance, compounds related to 2-methyl-5-nitroimidazole (B138375) have demonstrated activity against anaerobic pathogens like Helicobacter pylori and Clostridium difficile. nih.gov The efficacy is linked to the low redox potential in these organisms, which is necessary to reduce the nitro group and activate the compound. nih.gov

However, specific studies detailing the minimum inhibitory concentrations (MIC) or spectrum of activity for this compound against common bacterial pathogens (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) are not available in the reviewed scientific literature. Therefore, no specific data table on its antibacterial efficacy can be presented.

The imidazole moiety is a core feature of many antifungal drugs, such as clotrimazole, which function by inhibiting the biosynthesis of ergosterol, a critical component of the fungal cell membrane. researchgate.net Research into novel imidazole derivatives continues to explore their potential against various fungal pathogens.

In studies of related 2-methyl-4-nitroimidazole derivatives, antifungal activity has been observed against dermatophytes like Trichophyton mentagrophytes and Microsporum gypseum. researchgate.net However, these studies also noted that the presence of a nitro group could diminish antifungal activity in certain molecular contexts unless other favorable substitutions are present. researchgate.net Direct assessment and quantitative data regarding the antifungal efficacy of this compound against key fungal species such as Candida albicans or Aspergillus species have not been specifically reported.

Antiparasitic Potential of this compound

The antiparasitic activity is the most recognized therapeutic application of 5-nitroimidazole drugs. They are first-line treatments for infections caused by various protozoa.

Nitroimidazoles are highly effective against protozoan parasites such as Giardia lamblia, Entamoeba histolytica, and Trichomonas vaginalis. mdpi.com The anaerobic or microaerophilic nature of these organisms provides the ideal environment for the reductive activation of the nitroimidazole prodrug into its cytotoxic form. While this is a class-wide effect, the specific potency of individual derivatives can vary significantly based on their chemical structure.

Despite the established antiprotozoal potential of the nitroimidazole scaffold, dedicated studies to determine the half-maximal inhibitory concentration (IC50) values of this compound against these specific protozoan pathogens are not documented in the available literature.

While some imidazole-based compounds, such as albendazole, are potent antihelminthic agents, this activity is not a universally prominent feature of the nitroimidazole subclass. Research into the antihelminthic properties of various heterocyclic compounds is ongoing. Some studies on different substituted imidazoles have shown activity against worms like Pheretima posthuma, but these structures are significantly different from the compound . nih.gov There is currently no available scientific research focused on the antihelminthic activity of this compound.

Antineoplastic Activity of this compound

The investigation of nitroimidazoles as anticancer agents is an area of active research, partly due to their ability to act as hypoxia-activated prodrugs. Solid tumors often contain hypoxic (low-oxygen) regions, where the reductive enzymes that activate nitroimidazoles are more active.

While direct studies on this compound are scarce, research on the closely related analog, 2-Ethyl-1-(4-nitrophenyl)-1H-imidazole , provides valuable insight into the potential antineoplastic activity of this structural class. In vitro studies evaluated the antiproliferative activity of this ethyl analog and other derivatives against several human cancer cell lines. The findings indicated that these compounds could exhibit potent cytotoxic effects.

One derivative in this series, designated as compound 4f in the study, which features a more complex side chain, demonstrated outstanding antiproliferative activity against three cancer cell lines and was considerably more potent than the standard chemotherapeutic drug 5-Fluorouracil (5-FU). The selectivity index also indicated that this compound was 23–46 times more tolerable for normal human liver cells (L-02) than for the tumor cells, suggesting a degree of cancer-cell specificity.

The table below summarizes the reported antiproliferative activity for key compounds from this study on related derivatives.

| Compound | Cancer Cell Line | IC50 (μM) | Positive Control | Control IC50 (μM) |

|---|---|---|---|---|

| Compound 4f (analog) | A549 (Lung carcinoma) | 0.89 ± 0.05 | 5-Fluorouracil | 27.5 ± 2.6 |

| HCT-116 (Colon carcinoma) | 1.1 ± 0.1 | 23.8 ± 1.9 | ||

| HepG2 (Hepatocellular carcinoma) | 1.9 ± 0.2 | 31.4 ± 3.2 | ||

| 2-Ethyl-1-phenyl-1H-imidazole (analog II) | A549 (Lung carcinoma) | >40 | 5-Fluorouracil | 27.5 ± 2.6 |

| HCT-116 (Colon carcinoma) | >40 | 23.8 ± 1.9 | ||

| HepG2 (Hepatocellular carcinoma) | 35.6 ± 3.1 | 31.4 ± 3.2 |

Data is sourced from a study on 2-ethyl-1-(4-nitrophenyl)-1H-imidazole derivatives and is presented to show the potential of this chemical class. IC50 is the half-maximal inhibitory concentration.

In Vitro Cytotoxicity Against Cancer Cell Lines

Comprehensive and specific data regarding the in vitro cytotoxicity of this compound against a wide range of cancer cell lines is not extensively available in the public domain. Research into the broader class of nitroimidazole derivatives has indicated potential anticancer properties, often attributed to the bioreductive activation of the nitro group under hypoxic conditions, which are characteristic of solid tumors. This activation can lead to the formation of reactive species that induce cellular damage and cell death.

While general studies on related compounds exist, detailed IC50 values for this compound across a panel of cancer cell lines are not sufficiently reported to construct a detailed data table at this time. The synthesis of this compound has been confirmed in crystallographic studies, which provides a basis for its availability for biological screening. Future research may provide more specific insights into its cytotoxic profile.

In Vivo Antitumor Efficacy Studies

As of the current available scientific literature, there are no specific reports detailing the in vivo antitumor efficacy of this compound in animal models. Such studies are crucial for evaluating the therapeutic potential of a compound by assessing its ability to inhibit tumor growth in a living organism. These investigations typically follow promising in vitro results and are essential for determining a compound's pharmacological properties, including its bioavailability and potential toxicity, in a whole-animal system. The absence of this data for this compound indicates a gap in the current understanding of its potential as an anticancer agent.

Enzyme Inhibition Studies by this compound

The imidazole scaffold is known to interact with various enzymes, and nitroimidazole derivatives have been investigated for their inhibitory activities against a range of enzymatic targets. However, specific data on the enzyme inhibition profile of this compound, including IC50 values against specific enzymes, is not well-documented in the available literature. Enzyme inhibition assays are a critical component of pharmacological studies, as they can reveal the mechanism of action of a compound and identify potential therapeutic targets. Further research is required to determine if this compound exhibits any significant enzyme inhibitory activity.

Other Emerging Biological Activities of this compound

Beyond anticancer and enzyme inhibitory activities, the broader class of nitroimidazoles is known for its antimicrobial properties, particularly against anaerobic bacteria and protozoa. This activity is also linked to the reductive activation of the nitro group. However, specific studies focusing on other emerging biological activities of this compound, such as its potential as an antibacterial, antifungal, or antiparasitic agent, are not prominently featured in the current body of scientific literature. The exploration of such activities could open new avenues for the therapeutic application of this compound.

Identification of Molecular Targets for this compound

The biological activity of nitroimidazoles, including this compound, is largely attributed to the chemical reactivity of the nitro group. These compounds function as prodrugs that are activated under hypoxic (low oxygen) conditions, which are characteristic of the microenvironment of many tumors and anaerobic bacterial infections. nih.gov The prevailing mechanism suggests that the nitro group undergoes a one-electron reduction, catalyzed by nitroreductases, to form a nitro radical anion. nih.gov

This highly reactive intermediate is a key player in the compound's mechanism of action. In the presence of oxygen, this radical anion can be re-oxidized back to the parent compound, a process known as "futile cycling," which can lead to the generation of reactive oxygen species (ROS). nih.gov However, under hypoxic conditions, the nitro radical anion can undergo further reduction, leading to the formation of even more reactive species, such as nitroso and hydroxylamine (B1172632) derivatives. These reactive intermediates are capable of covalently binding to a wide array of cellular macromolecules, including DNA, RNA, and proteins. nih.gov This indiscriminate binding disrupts their normal function, leading to cytotoxicity.

Elucidation of Cellular Pathways Modulated by this compound

The interaction of activated this compound with numerous molecular targets inevitably leads to the modulation of multiple cellular pathways. The covalent modification of DNA, for instance, triggers DNA damage response pathways. If the damage is extensive and beyond repair, it can activate apoptotic pathways to eliminate the compromised cell.

Analysis of Biochemical Interactions of this compound with Biomolecules

The biochemical interactions of this compound are dominated by the bioreductive activation of its nitro group. This process is central to its selective toxicity towards hypoxic cells. The reduction potential of the nitro group is a critical determinant of its biological activity.

Once formed, the reactive nitro radical anion and its downstream metabolites can engage in several types of biochemical reactions:

Covalent Adduct Formation: The electrophilic nature of the reduced nitroimidazole intermediates allows them to form covalent bonds with nucleophilic groups present in biomolecules. Thiol groups in cysteine residues of proteins are particularly susceptible to this type of modification. nih.gov

DNA Damage: The reactive species can cause a variety of lesions in DNA, including strand breaks and base modifications. This damage can halt DNA replication and transcription, ultimately leading to cell death. nih.gov

Protein Dysfunction: Covalent modification of proteins can lead to conformational changes, inactivation of enzymatic activity, and disruption of protein-protein interactions.

The imidazole moiety can also participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules. nih.gov These interactions, while weaker than covalent bonds, can contribute to the initial binding and orientation of the molecule at its site of action.

Apoptosis and Cell Cycle Modulation by this compound

A growing body of evidence suggests that nitroimidazoles can induce apoptosis, or programmed cell death, in cancer cells. Research on a closely related compound, 2-ethyl-1-(4-nitrophenyl)-1H-imidazole, has shown that it can induce apoptosis in HeLa cancer cells. nih.gov This process was accompanied by an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. nih.gov Furthermore, an increase in the expression of caspase-3, a key executioner enzyme in the apoptotic cascade, was observed. nih.gov

Studies on the model nitroimidazole compound, 1-methyl-2-nitroimidazole (B155463), have also demonstrated the induction of apoptosis in Chinese Hamster Ovary (CHO) cells. nih.gov The characteristics of this apoptosis, such as the formation of DNA ladders, were found to be dependent on the concentration of the compound. nih.gov

In addition to inducing apoptosis, these compounds can also affect the cell cycle. The same study on 1-methyl-2-nitroimidazole revealed that the compound could modulate the cell cycle, with the specific effects being dose-dependent. nih.gov It is plausible that DNA damage induced by the activated nitroimidazole triggers cell cycle checkpoints, leading to arrest at various phases (e.g., G2/M) to allow for DNA repair. If the damage is irreparable, the cell is directed towards apoptosis.

Table 1: Effects of a 2-Alkyl-1-(4-nitrophenyl)-1H-imidazole Analogue on Apoptotic Protein Expression in HeLa Cells nih.gov

| Protein | Change in Expression | Role in Apoptosis |

| Bax | Increased | Pro-apoptotic |

| Bcl-2 | Decreased | Anti-apoptotic |

| Caspase-3 | Increased | Executioner caspase |

Oxidative Stress Induction and ROS Generation by this compound

Under aerobic conditions, the cytotoxicity of nitroimidazoles is often linked to the induction of oxidative stress. The futile cycling of the nitro radical anion, where it is repeatedly reduced and then re-oxidized by molecular oxygen, leads to the continuous production of superoxide (B77818) radicals (O₂⁻). nih.gov These radicals are a primary form of reactive oxygen species (ROS).

The accumulation of ROS can overwhelm the cell's antioxidant defense systems, which include enzymes like superoxide dismutase and catalase, and non-enzymatic antioxidants like glutathione (B108866). nih.gov A study on 1-methyl-2-nitroimidazole demonstrated that aerobic exposure to the compound led to an increase in the production of reactive oxygen intermediates and a decrease in glutathione levels. nih.gov

This state of oxidative stress can have several detrimental consequences for the cell:

Lipid Peroxidation: ROS can attack polyunsaturated fatty acids in cell membranes, leading to a chain reaction of lipid peroxidation that damages membrane integrity.

Protein Oxidation: Amino acid residues in proteins can be oxidized by ROS, leading to a loss of protein function.

DNA Damage: ROS can cause oxidative damage to DNA, such as the formation of 8-oxo-guanine, which can lead to mutations.

The induction of oxidative stress and the generation of ROS represent a significant mechanism of action for this compound, particularly in well-oxygenated, normal tissues, which can contribute to the dose-limiting toxicities observed with some nitroimidazole-based drugs. nih.gov

Table 2: Summary of Mechanistic Investigations into Nitroimidazole Action

| Section | Key Findings |

| 5.1. Molecular Targets | Broad-spectrum covalent binding to macromolecules (DNA, RNA, proteins) after reductive activation. |

| 5.2. Cellular Pathways | Modulation of DNA damage response, apoptosis, and various metabolic and signaling pathways. |

| 5.3. Biochemical Interactions | Bioreductive activation of the nitro group to a reactive nitro radical anion is the key biochemical event. |

| 5.4. Apoptosis and Cell Cycle | Induction of apoptosis through modulation of Bax/Bcl-2 ratio and activation of caspases. Can cause cell cycle arrest. |

| 5.5. Oxidative Stress and ROS | Under aerobic conditions, futile cycling of the nitro group leads to ROS generation and oxidative stress. |

Mechanism of Action

The precise mechanism of action for 2-Methyl-1-(4-nitrophenyl)-1H-imidazole has not been explicitly elucidated. However, based on the known mechanisms of related nitroimidazole compounds, it is plausible that its biological activities are mediated through the reduction of its nitro group. In anaerobic environments, such as those found in certain bacteria and hypoxic tumor cells, the nitro group can be enzymatically reduced to form highly reactive radical anions. nih.gov These radicals can then interact with and damage critical cellular macromolecules like DNA, leading to cell death. nih.gov In the context of antifungal activity, imidazole (B134444) derivatives are known to inhibit the biosynthesis of ergosterol, an essential component of the fungal cell membrane, by targeting the enzyme lanosterol (B1674476) 14α-demethylase. nano-ntp.com

Structure Activity Relationship Sar Studies

Classical Synthetic Routes to the this compound Scaffold

Classical methods for the N-arylation of imidazoles have historically relied on Ullmann-type condensations and nucleophilic aromatic substitution (SNAr) reactions. These methods, while foundational, often necessitate harsh reaction conditions.

The Ullmann condensation, traditionally, involves the copper-promoted reaction of an aryl halide with a nucleophile, in this case, 2-methylimidazole (B133640). These reactions typically require high temperatures, polar solvents like DMF or nitrobenzene, and stoichiometric amounts of copper. The reactivity of the aryl halide is a critical factor, with aryl iodides being more reactive than bromides or chlorides. The presence of an electron-withdrawing group, such as the nitro group in 1-fluoro-4-nitrobenzene (B44160), activates the aryl halide towards nucleophilic attack, making the SNAr pathway a viable and often preferred classical route.

In a typical SNAr synthesis of this compound, 2-methylimidazole is reacted with an activated aryl halide like 1-fluoro-4-nitrobenzene or 1-chloro-4-nitrobenzene. The reaction is generally carried out in the presence of a base to deprotonate the imidazole, thereby increasing its nucleophilicity.

A general procedure for the N-alkylation of 4(5)-nitroimidazoles involves dissolving the nitroimidazole in a solvent like DMSO or DMF, adding a base such as potassium hydroxide (B78521) or potassium carbonate, and then adding the alkylating or arylating agent. derpharmachemica.com While this provides a general framework, specific conditions for the synthesis of the title compound can vary.

Table 1: Comparison of Classical Synthetic Routes

| Method | Typical Reagents | Conditions | Advantages | Disadvantages |

| Ullmann Condensation | 2-methylimidazole, 1-halo-4-nitrobenzene, Copper (stoichiometric) | High temperature (>150 °C), Polar solvents (DMF, NMP) | Broad substrate scope | Harsh conditions, Stoichiometric copper, Often low yields |

| SNAr Reaction | 2-methylimidazole, 1-fluoro-4-nitrobenzene, Base (K2CO3, NaH) | Moderate to high temperatures, Polar aprotic solvents (DMF, DMSO) | Often higher yields than Ullmann for activated substrates | Limited to electron-deficient aryl halides |

Modern and Green Chemistry Approaches in the Synthesis of this compound

Modern synthetic chemistry has focused on developing more efficient, selective, and environmentally benign methods. These include transition-metal-catalyzed cross-coupling reactions and the use of alternative energy sources like microwave and ultrasound irradiation.

Transition-Metal Catalysis: Copper and palladium-catalyzed N-arylation reactions have emerged as powerful alternatives to the classical Ullmann condensation. These reactions proceed under milder conditions, require only catalytic amounts of the metal, and often utilize ligands to facilitate the coupling process, leading to higher yields and better functional group tolerance. For instance, copper(I) bromide catalyzed N-arylation of azoles has been shown to be effective under relatively mild conditions (60–80 °C) in DMSO, using pyridin-2-yl β-ketones as ligands.

Microwave-Assisted Synthesis: Microwave irradiation has been widely adopted as a green chemistry tool due to its ability to dramatically reduce reaction times, often leading to higher yields and cleaner reactions. The syntheses of various N-heterocycles, including imidazoles, have been successfully performed under microwave irradiation, showcasing significant improvements in reaction time and efficiency. This technique is particularly beneficial for reactions that are slow under conventional heating.

Ultrasound-Assisted Synthesis: Sonication provides another alternative energy source that can enhance reaction rates and yields. The phenomenon of acoustic cavitation generates localized high temperatures and pressures, which can promote chemical reactivity. Ultrasound-assisted synthesis has been applied to the preparation of various heterocyclic compounds, often resulting in shorter reaction times and milder conditions compared to classical methods.

Regioselective Synthesis of this compound Derivatives

A significant challenge in the synthesis of N-substituted 2-methylimidazoles is achieving regioselectivity. The 2-methylimidazole ring has two nitrogen atoms (N1 and N3) that can potentially be arylated, leading to a mixture of isomers. The position of the substituent on the imidazole ring can significantly impact the molecule's properties.

The regioselectivity of the N-arylation is influenced by several factors, including:

Steric Hindrance: The methyl group at the 2-position creates steric hindrance around the N1 position, which can influence the approaching arylating agent.

Electronic Effects: The electronic properties of both the imidazole and the arylating agent play a role.

Reaction Conditions: The choice of solvent, base, and catalyst/ligand system can profoundly affect the regiochemical outcome.

Studies on the N-alkylation of 2-methyl-4(5)-nitroimidazole have demonstrated that it is possible to achieve high regioselectivity. For instance, the reaction of 2-methyl-4(5)-nitroimidazole with various benzyl (B1604629) halides in the presence of a phase-transfer catalyst (TBAB) and potassium carbonate in acetonitrile (B52724) at room temperature yields the N1-alkylated product with high selectivity. researchgate.net This high regioselectivity for the N1 isomer is a notable finding, as it provides a pathway to specifically target one nitrogen atom over the other in a hindered imidazole system.

Table 2: Regioselective N-Benzylation of 2-Methyl-4(5)-nitroimidazole researchgate.net

| Entry | Benzyl Halide (R-X) | Product Ratio (N1:N3) | Total Yield (%) |

| 1 | Benzyl chloride | 95:5 | 92 |

| 2 | 4-Bromobenzyl bromide | 94:6 | 93 |

| 3 | 4-Chlorobenzyl chloride | 93:7 | 91 |

| 4 | 4-Fluorobenzyl chloride | 93:7 | 90 |

| 5 | 4-Methylbenzyl bromide | 95:5 | 94 |

| 6 | 4-Nitrobenzyl bromide | 90:10 | 88 |

Reaction conditions: 2-methyl-4(5)-nitroimidazole (1.0 equiv.), benzyl halide (1.2 equiv.), TBAB (0.02 equiv.), K2CO3 (2.0 equiv.), CH3CN, room temperature.

Optimization of Reaction Conditions and Scalability Considerations for this compound Production

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing costs and environmental impact. Key parameters for optimization include the choice of solvent, base, catalyst system, temperature, and reaction time. For instance, in the alkylation of nitroimidazoles, heating the reaction to 60 °C has been shown to markedly improve yields compared to room temperature reactions. derpharmachemica.com

For larger-scale production, scalability is a primary concern. Traditional batch processes for nitroaromatic compounds can pose safety risks and may not be easily scalable. Modern approaches like continuous flow chemistry offer significant advantages in this regard. Flow reactors provide better control over reaction parameters such as temperature and mixing, leading to improved safety, consistency, and yield. The development of continuous-flow microreaction processes for the mononitration of aromatic compounds has demonstrated high selectivity and yield, along with successful scale-up for continuous production. This technology holds promise for the safer and more efficient large-scale synthesis of nitroaromatic compounds like this compound.

Computational Chemistry and Cheminformatics Approaches in 2 Methyl 1 4 Nitrophenyl 1h Imidazole Research

Quantum Chemical Calculations on the Electronic Structure of 2-Methyl-1-(4-nitrophenyl)-1H-imidazole

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the electronic properties of this compound. These calculations provide a foundational understanding of the molecule's stability, reactivity, and intermolecular interaction capabilities.

Key structural features have been determined experimentally through X-ray crystallography. The molecule consists of two main planar fragments: the imidazole (B134444) and the nitrophenyl rings. These rings are not coplanar but are tilted at a significant dihedral angle of 57.89 (7)°. uow.edu.au The nitro group on the imidazole ring is twisted by 7.0 (3)° relative to the ring plane, while the nitro group on the benzene (B151609) ring has a dihedral angle of 9.68 (8)°. uow.edu.au These geometric parameters are crucial starting points for accurate quantum chemical models.

A central aspect of electronic structure analysis is the examination of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability; a larger gap suggests higher stability and lower reactivity. researchgate.netnih.gov For imidazole derivatives, the HOMO is often localized on the imidazole ring and other electron-rich moieties, while the LUMO may be distributed across electron-withdrawing groups, such as the nitro groups in this compound. orientjchem.org

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum calculations. The MEP visualizes the charge distribution across the molecule, identifying regions prone to electrophilic and nucleophilic attack. nih.gov For nitroimidazole compounds, the MEP typically shows negative potential (red and yellow regions) around the oxygen atoms of the nitro groups and the nitrogen atoms of the imidazole ring, indicating these are sites for electrophilic attack. orientjchem.orgnih.gov Positive potential (blue regions) is generally found around the hydrogen atoms, marking them as sites for nucleophilic attack. nih.gov This information is vital for understanding how the molecule might interact with biological targets.

Global reactivity descriptors, derived from HOMO and LUMO energies, quantify various aspects of the molecule's reactivity. These descriptors provide a more nuanced understanding of the molecule's electronic character.

Table 1: Key Quantum Chemical Descriptors and Their Significance

| Descriptor | Formula | Significance |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. irjweb.com |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | Measures the power of an atom or group to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. irjweb.com |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating polarizability. |

Molecular Docking Studies of this compound with Target Proteins

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to predict the binding mode and affinity of small molecules, such as this compound, within the active site of a target protein.

While specific docking studies on this compound are not widely published, research on structurally similar nitroimidazole and benzimidazole (B57391) derivatives provides a framework for its potential applications. nih.gov These related compounds have been investigated as inhibitors for various protein targets implicated in cancer, microbial infections, and other diseases. orientjchem.orgnih.gov

The docking process involves preparing the 3D structures of both the ligand (the small molecule) and the receptor (the protein), followed by a search algorithm that explores various binding poses of the ligand in the protein's active site. A scoring function then estimates the binding affinity for each pose, typically reported as a negative value in kcal/mol, where a more negative value indicates a stronger predicted binding.

Key interactions that stabilize the ligand-protein complex include:

Hydrogen Bonds: Formed between hydrogen bond donors (like N-H groups) and acceptors (like oxygen or nitrogen atoms). The nitro groups and imidazole nitrogens of the title compound are potential hydrogen bond acceptors.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and protein, such as the phenyl and methyl groups.

Pi-Pi Stacking: Aromatic rings, like the phenyl and imidazole rings, can stack with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan).

Van der Waals Forces: General attractive or repulsive forces between atoms.

For instance, docking studies on other nitroimidazole derivatives have shown interactions with amino acid residues in the active sites of enzymes like l-glutamine: d-fructose-6-phosphate amidotransferase, a target for antimicrobial agents. The results from such studies can guide the rational design of more potent inhibitors.

Table 2: Illustrative Molecular Docking Results for a Hypothetical Target

| Parameter | Value | Interpretation |

|---|---|---|

| Binding Energy (kcal/mol) | -8.5 | Strong predicted binding affinity. |

| Interacting Residues | TYR 88, LYS 121, PHE 265 | Amino acids in the active site that form key interactions. |

| Hydrogen Bonds | 1 (with LYS 121) | Specific polar interaction contributing to binding. |

| Hydrophobic Interactions | TYR 88, PHE 265 | Nonpolar interactions stabilizing the complex. |

Molecular Dynamics Simulations to Explore Binding Conformations of this compound

Molecular Dynamics (MD) simulations offer a powerful approach to study the physical movements of atoms and molecules over time. In the context of this compound, MD simulations are used to refine the static picture provided by molecular docking. They allow for the exploration of the dynamic stability of the ligand-protein complex, the conformational changes of both the ligand and the protein upon binding, and the role of solvent molecules.

An MD simulation begins with the docked complex of the ligand and protein, which is then solvated in a box of water molecules with appropriate ions to mimic physiological conditions. The simulation calculates the forces between all atoms and uses Newton's laws of motion to predict their movements over short time steps (femtoseconds) for a total simulation time that can range from nanoseconds to microseconds.

Several key analyses are performed on the resulting trajectory:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein's backbone atoms or the ligand's heavy atoms from their initial positions over time. A stable RMSD value suggests that the complex has reached equilibrium and is structurally stable.

Root Mean Square Fluctuation (RMSF): Calculates the fluctuation of individual amino acid residues or ligand atoms. High RMSF values indicate regions of high flexibility, while low values suggest stable parts of the structure.

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation, providing insight into the most persistent and important interactions.

These simulations provide a more realistic and dynamic understanding of the binding event, confirming the stability of key interactions predicted by docking and revealing conformational adjustments that may be crucial for biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. For this compound, QSAR can be a valuable tool to guide the synthesis of new derivatives with improved potency.

A QSAR study involves several steps:

Data Set Collection: A series of structurally related compounds (analogues of this compound) with experimentally measured biological activity (e.g., IC₅₀ values) is compiled.

Descriptor Calculation: For each molecule in the series, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecular structure.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is rigorously tested using techniques like cross-validation and by predicting the activity of an external set of compounds not used in model development.

The resulting QSAR model can then be used to predict the biological activity of new, unsynthesized derivatives, allowing researchers to prioritize the most promising candidates for synthesis and testing. The model also provides insights into which structural features are most important for activity. For example, a QSAR model might reveal that increasing hydrophobicity or adding a hydrogen bond donor at a specific position is likely to enhance the desired biological effect.

Table 3: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Class | Examples | Information Encoded |

|---|---|---|

| Constitutional | Molecular Weight, Number of Rings | Basic molecular composition and size. |

| Topological | Wiener Index, Kier & Hall Indices | Atomic connectivity and branching. |

| Geometric | Molecular Surface Area, Volume | 3D shape and size of the molecule. |

| Electronic | Dipole Moment, HOMO/LUMO Energies | Electron distribution and reactivity. |

| Physicochemical | LogP (Hydrophobicity), Molar Refractivity | Lipophilicity and polarizability. |

In Silico ADMET Prediction for this compound Analogues

Before a compound can be considered a viable drug candidate, it must possess a suitable pharmacokinetic profile. In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a crucial step in early-stage drug discovery to filter out compounds likely to fail in later clinical trials.

For this compound and its analogues, various computational models can predict key ADMET parameters. These predictions are often based on established rules and models derived from large datasets of known drugs.

Key predicted properties include:

Absorption: Parameters like human intestinal absorption (HIA), cell permeability (e.g., Caco-2), and P-glycoprotein substrate potential are evaluated.

Distribution: Predictions include blood-brain barrier (BBB) penetration and plasma protein binding (PPB), which affect how the drug is distributed throughout the body.

Metabolism: The models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound and whether the compound might inhibit these enzymes, leading to potential drug-drug interactions.

Excretion: Properties related to how the body eliminates the compound, such as renal clearance, are estimated.

Toxicity: A range of potential toxicities can be predicted, including mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity.

A widely used set of guidelines for oral bioavailability is Lipinski's Rule of Five. While not a strict rule, it suggests that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

Molecular weight ≤ 500 Da

LogP (octanol-water partition coefficient) ≤ 5

Hydrogen bond donors ≤ 5

Hydrogen bond acceptors ≤ 10

In silico ADMET screening allows for the early identification and optimization of potential liabilities in a series of compounds, guiding the design of analogues with more favorable drug-like properties.

Table 4: Example of an In Silico ADMET Profile for a Hypothetical Analogue

| ADMET Property | Predicted Value/Class | Interpretation |

|---|---|---|

| Absorption | ||

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut. |

| Caco-2 Permeability | Moderate | Moderate ability to cross the intestinal barrier. |

| Distribution | ||

| BBB Penetration | Low | Unlikely to cross into the brain, reducing CNS side effects. |

| Plasma Protein Binding | 92% | High binding, may affect the free concentration of the drug. |

| Metabolism | ||

| CYP2D6 Inhibitor | No | Low risk of drug interactions involving this enzyme. |

| Toxicity | ||

| Ames Mutagenicity | Negative | Not predicted to be mutagenic. |

| hERG Inhibition | Low Risk | Low risk of causing cardiac arrhythmia. |

| Drug-Likeness |

Advanced Spectroscopic and Crystallographic Characterization in Research on 2 Methyl 1 4 Nitrophenyl 1h Imidazole

High-Resolution NMR Spectroscopy for Complex Structural Elucidation of 2-Methyl-1-(4-nitrophenyl)-1H-imidazole Metabolites

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous identification and structural elucidation of drug metabolites. While specific metabolic studies on this compound are not extensively detailed in the available literature, the established metabolic pathways for nitroaromatic compounds allow for a predictive analysis of potential biotransformations. The primary metabolic routes for nitroimidazoles typically involve the reduction of the nitro group and oxidative transformations such as hydroxylation. nih.govresearchgate.net

The structural confirmation of such metabolites relies heavily on one-dimensional (1D) and two-dimensional (2D) NMR experiments. A standard ¹H NMR spectrum provides initial clues, such as changes in the chemical shifts and coupling patterns of the aromatic protons, which can indicate hydroxylation on the nitrophenyl ring. The appearance of new upfield signals in the aromatic region would be characteristic of the formation of an electron-donating hydroxyl group.

For more complex structural assignments, 2D NMR techniques are employed.

Correlation Spectroscopy (COSY): Establishes ¹H-¹H coupling correlations, helping to map out the spin systems within the molecule, for instance, confirming the relative positions of protons on the aromatic ring of a hydroxylated metabolite.

Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded ¹H and ¹³C nuclei, allowing for the assignment of carbon signals based on their attached protons.

Heteronuclear Multiple Bond Correlation (HMBC): Detects longer-range couplings between ¹H and ¹³C nuclei (typically 2-3 bonds), which is crucial for piecing together the molecular skeleton and confirming the position of substituents or metabolic modifications. For example, an HMBC correlation from a newly introduced hydroxyl proton to the carbons of the phenyl ring would definitively place the site of hydroxylation.

The reduction of the nitro group to an amino group would cause a significant upfield shift of the aromatic proton signals due to the change from a strongly electron-withdrawing group to a strongly electron-donating group. The table below illustrates how NMR spectroscopy would be applied to identify these potential metabolites.

Table 1: Application of NMR Spectroscopy for the Identification of Potential Metabolites

| Potential Metabolite | Expected Biotransformation | Key NMR Spectroscopic Evidence |

|---|---|---|

| 1-(4-Aminophenyl)-2-methyl-1H-imidazole | Reduction of the nitro group | Significant upfield shift of phenyl proton signals in ¹H NMR; Characteristic ¹³C chemical shift changes for the phenyl ring carbons. |

| 2-Methyl-1-(4-nitro-2-hydroxyphenyl)-1H-imidazole | Hydroxylation of the phenyl ring | Appearance of a new hydroxyl proton signal; Altered chemical shifts and coupling patterns for the remaining aromatic protons. |

Advanced Mass Spectrometry Techniques for Identification of this compound Biotransformation Products

Advanced mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a cornerstone of metabolite identification due to its exceptional sensitivity and ability to provide precise molecular weight information. High-resolution mass spectrometry (HRMS), using technologies like Time-of-Flight (TOF) or Orbitrap analyzers, allows for the determination of the elemental composition of metabolites, greatly narrowing down potential structures.

In the context of this compound, biotransformation products can be readily detected by searching for specific mass shifts relative to the parent compound. Common metabolic reactions and their corresponding mass changes include:

Hydroxylation: Addition of an oxygen atom (+15.9949 Da).

Reduction of Nitro to Amino: Replacement of two oxygen atoms with two hydrogen atoms (-29.9928 Da).

Glucuronidation: Conjugation with glucuronic acid (+176.0321 Da), a common phase II metabolic reaction.

Tandem mass spectrometry (MS/MS) is then used to fragment the detected metabolite ions. By comparing the fragmentation pattern of a metabolite to that of the parent drug, the site of metabolic modification can often be inferred. For instance, if a hydroxylation event occurs on the nitrophenyl ring, fragments containing this ring will show a mass shift of +16 Da, while fragments corresponding to the imidazole (B134444) portion of the molecule will remain unchanged. This "fragment shift" methodology is a powerful tool for structural elucidation.

Table 2: Predicted Mass Data for Potential Biotransformation Products

| Parent/Metabolite Name | Molecular Formula | Predicted Monoisotopic Mass (Da) | Mass Shift from Parent (Da) |

|---|---|---|---|

| This compound | C₁₀H₉N₃O₂ | 203.0695 | 0 |

| 1-(4-Aminophenyl)-2-methyl-1H-imidazole | C₁₀H₁₁N₃ | 173.0953 | -29.9742 |

| Hydroxy-2-methyl-1-(4-nitrophenyl)-1H-imidazole | C₁₀H₉N₃O₃ | 219.0644 | +15.9949 |

X-ray Crystallography of this compound and its Co-crystals with Biological Receptors

A review of the scientific literature did not yield a specific, publicly available crystal structure for this compound. However, crystallographic studies on closely related nitroimidazole derivatives provide insight into the likely structural features. For instance, studies on other substituted nitrophenyl-imidazoles reveal that the dihedral angle between the imidazole and phenyl rings is a key conformational parameter. Intermolecular interactions in such crystals are often dominated by weak C-H···O and C-H···N hydrogen bonds, which link molecules into extended networks.

Should a crystallographic analysis of this compound be performed, it would provide the critical data outlined in the table below.

Table 3: Representative Data Obtained from a Single-Crystal X-ray Analysis

| Parameter | Information Provided |

|---|---|

| Crystal System & Space Group | The symmetry of the crystal lattice (e.g., Monoclinic, P2₁/n). |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and shape of the basic repeating unit of the crystal. |

| Bond Lengths & Angles | Precise intramolecular distances and angles, confirming the covalent structure. |

| Torsion/Dihedral Angles | Describes the conformation of the molecule, such as the twist between the phenyl and imidazole rings. |

Furthermore, obtaining co-crystal structures of this compound with its biological receptors would be invaluable for drug design. Such structures would reveal the specific binding mode, identify key amino acid interactions, and provide a rational basis for designing more potent and selective analogs. At present, there is no publicly available information regarding co-crystals of this compound with any biological receptors.

Vibrational Spectroscopy (IR, Raman) for Investigating Molecular Interactions of this compound

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful probe of molecular structure and bonding. These methods measure the vibrational frequencies of a molecule's functional groups, providing a characteristic "fingerprint." The exact frequency of a vibration is sensitive to the electronic environment, making these techniques useful for studying intermolecular interactions like hydrogen bonding.

For this compound, the vibrational spectrum can be divided into several key regions corresponding to its distinct functional groups.

Aromatic and Imidazole C-H Stretching: Typically observed in the 3000-3150 cm⁻¹ region.

Methyl C-H Stretching: Found in the 2850-3000 cm⁻¹ range.

Nitro Group (NO₂) Stretching: This is one of the most characteristic features. The asymmetric (νas) and symmetric (νs) stretching vibrations appear as two strong bands, typically around 1560-1500 cm⁻¹ and 1360-1320 cm⁻¹, respectively. The positions of these bands are sensitive to the electronic nature of the aromatic ring and can be influenced by intermolecular interactions.

Ring Stretching (C=C and C=N): Vibrations associated with the phenyl and imidazole rings are expected in the 1400-1620 cm⁻¹ region.

Changes in the position or intensity of these bands upon interaction with another molecule (e.g., a biological receptor or a co-crystal former) can provide direct evidence of molecular binding. For example, the formation of a hydrogen bond involving the oxygen atoms of the nitro group would likely cause a shift in the NO₂ stretching frequencies.

Table 4: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| Asymmetric Stretching | Nitro (NO₂) | 1560 - 1500 |

| Symmetric Stretching | Nitro (NO₂) | 1360 - 1320 |

| Stretching | Aromatic C=C | 1620 - 1570 |

| Stretching | Imidazole Ring (C=N, C=C) | 1550 - 1450 |

| Stretching | Aromatic C-H | 3150 - 3000 |

Future Directions and Translational Prospects for 2 Methyl 1 4 Nitrophenyl 1h Imidazole

Novel Therapeutic Applications and Drug Repurposing Strategies for 2-Methyl-1-(4-nitrophenyl)-1H-imidazole

The imidazole (B134444) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. ijpsjournal.comresearchgate.net The presence of the nitro group on the phenyl ring of this compound further suggests potential as an antimicrobial and anticancer agent, areas ripe for exploration and drug repurposing.

Anticancer Potential: Nitroimidazole derivatives have been investigated for their anticancer activities, often linked to their ability to be selectively reduced in the hypoxic environments characteristic of solid tumors. nih.govopenmedscience.com This reduction can lead to the formation of reactive species that are cytotoxic to cancer cells. The potential of this compound as an anticancer agent could be explored against a panel of cancer cell lines, particularly those known to exhibit significant hypoxia. Drug repurposing strategies could involve screening the compound against cancers where other nitroimidazole-based drugs, such as benznidazole, have shown some efficacy. nih.gov Furthermore, its structural similarity to other imidazole-based anticancer agents suggests that it could be investigated as an inhibitor of key signaling pathways involved in cancer progression, such as the epidermal growth factor receptor (EGFR) pathway. nih.gov

Antimicrobial Activity: The nitroimidazole class of compounds, most notably metronidazole (B1676534), is a cornerstone in the treatment of anaerobic bacterial and protozoal infections. nih.gov The mechanism of action involves the reductive activation of the nitro group by microbial enzymes to generate cytotoxic radicals. nih.gov Given this precedent, this compound warrants comprehensive screening against a broad spectrum of anaerobic bacteria and pathogenic protozoa. The rise of antimicrobial resistance necessitates the discovery of new antimicrobial agents, and repurposing existing compounds can be a time- and cost-effective strategy. nih.gov Investigating the efficacy of this compound against drug-resistant strains of clinically relevant microbes would be a critical step in this direction.

A summary of potential therapeutic applications for this compound is presented in the table below.

| Therapeutic Area | Potential Mechanism of Action | Rationale for Repurposing |

| Oncology | Hypoxia-activated prodrug, EGFR inhibition | Structural similarity to known anticancer nitroimidazoles and imidazole-based EGFR inhibitors. nih.govopenmedscience.comnih.gov |

| Infectious Diseases | Reductive activation to form cytotoxic radicals | The well-established antimicrobial activity of the nitroimidazole scaffold. nih.govnih.gov |

| Inflammatory Diseases | Modulation of inflammatory pathways | Imidazole derivatives have shown anti-inflammatory properties. derpharmachemica.com |

Development of Advanced Delivery Systems for this compound

A significant hurdle in the clinical translation of many promising therapeutic compounds is their suboptimal pharmacokinetic and pharmacodynamic profiles. Advanced drug delivery systems offer a means to overcome these limitations by improving solubility, stability, and target-site accumulation while reducing off-target toxicity.

Liposomal Formulations: Liposomes are versatile, biocompatible nanocarriers that can encapsulate both hydrophilic and hydrophobic drugs. For a compound like this compound, which is likely to have limited aqueous solubility, encapsulation within liposomes could significantly enhance its bioavailability. Furthermore, pH-sensitive liposomes incorporating imidazole-based lipids have been developed to trigger drug release in the acidic tumor microenvironment. pacific.edumdpi.com A similar strategy could be employed for this compound to achieve tumor-specific drug delivery. Hypoxia-responsive liposomes that incorporate nitroimidazole derivatives into their membranes have also been designed to release their payload specifically in hypoxic tumor regions, a strategy directly applicable to this compound. nih.gov

Polymeric Micelles and Nanoparticles: Polymeric micelles are another class of nanocarriers suitable for the delivery of poorly soluble drugs. These self-assembling structures can encapsulate hydrophobic compounds within their core, shielding them from the aqueous environment of the bloodstream and facilitating their transport to target tissues. uu.nl The surface of these nanoparticles can be functionalized with targeting ligands to further enhance their accumulation at the desired site of action. Given the potential anticancer applications of this compound, formulating it within polymeric nanoparticles targeted to tumor-specific antigens could be a promising strategy.

Combination Therapies Involving this compound

The future of cancer therapy and the management of infectious diseases is increasingly moving towards combination regimens that target multiple pathways simultaneously to enhance efficacy and overcome resistance.

In Oncology: If this compound is developed as a hypoxia-activated prodrug, it could be logically combined with therapies that are less effective in hypoxic conditions, such as radiation therapy and certain conventional chemotherapeutics. By targeting the hypoxic cancer cell population, it could complement the action of these other treatments. Additionally, if it is found to inhibit specific signaling pathways, it could be used in combination with other targeted therapies to achieve synergistic effects. For instance, combining it with other kinase inhibitors or anti-angiogenic agents could be a viable strategy.

In Infectious Diseases: In the context of antimicrobial therapy, combination approaches are crucial for combating drug-resistant pathogens. This compound could be co-administered with other classes of antibiotics to broaden the spectrum of activity or to achieve synergistic killing of bacteria. For example, it could be combined with agents that disrupt the bacterial cell wall, making it easier for the nitroimidazole to penetrate and exert its effect.

Challenges and Opportunities in the Clinical Development of this compound

The path to clinical approval for any new chemical entity is fraught with challenges, and nitroimidazoles are no exception.

Challenges:

Toxicity and Mutagenicity: A significant concern with nitroaromatic compounds is their potential for mutagenicity and genotoxicity. This is a well-documented issue for some nitroimidazoles and would require thorough preclinical safety and toxicology studies to assess the risk associated with this compound. nih.gov

Development of Resistance: As with any antimicrobial agent, the potential for microorganisms to develop resistance to this compound is a major concern. Understanding the mechanisms of resistance will be crucial for its long-term viability as a therapeutic.

Economic Viability: The development of new drugs, particularly antimicrobials, faces significant economic hurdles. The high cost of clinical trials and the relatively low return on investment for antibiotics compared to drugs for chronic diseases can deter pharmaceutical companies from investing in their development. researchgate.net

Opportunities:

Unmet Medical Needs: There is a pressing need for new anticancer and antimicrobial drugs, particularly for treating resistant infections and hard-to-treat cancers. A novel compound like this compound, if proven safe and effective, could address a significant unmet medical need.

Targeted Therapies: The potential for hypoxia-selective activation provides a clear opportunity for developing a targeted anticancer therapy with a favorable therapeutic window.

Orphan Drug Designation: If the compound shows promise for a rare disease, it could be eligible for orphan drug designation, which provides incentives for its development.

Emerging Research Methodologies Applied to this compound

The integration of advanced computational and experimental techniques can significantly accelerate the drug discovery and development process for this compound.

In Silico Approaches:

Molecular Docking and Dynamics: These computational tools can be used to predict the binding of this compound to potential biological targets, providing insights into its mechanism of action at the molecular level. nih.govd-nb.info This can help in identifying the most promising therapeutic targets for further investigation.

Pharmacophore Modeling and QSAR: Pharmacophore modeling can identify the key chemical features required for the biological activity of this compound and related compounds. dovepress.comnih.gov Quantitative Structure-Activity Relationship (QSAR) studies can then be used to build predictive models that correlate the chemical structure of imidazole derivatives with their biological activity, guiding the design of more potent and selective analogs. frontiersin.org

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound early in the development process, helping to identify potential liabilities and guide chemical modifications to improve its drug-like properties. nih.govsemanticscholar.org

Advanced Synthesis and Screening Techniques:

Green Chemistry Approaches: The synthesis of this compound and its derivatives can be optimized using green chemistry principles, such as microwave-assisted and ultrasound-assisted synthesis, to improve efficiency and reduce environmental impact. researchgate.net

High-Throughput Screening (HTS): HTS platforms can be used to rapidly screen large libraries of compounds, including derivatives of this compound, against a wide range of biological targets to identify new therapeutic leads.

By systematically addressing these future directions, the scientific community can unlock the full therapeutic potential of this compound and pave the way for its translation from a laboratory curiosity to a valuable clinical asset.

Q & A

Q. What are the most reliable synthetic routes for 2-methyl-1-(4-nitrophenyl)-1H-imidazole, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via Pd-catalyzed cross-coupling reactions or multi-component condensation. For example, a halogenation/alkynylation one-pot reaction using 4-nitrophenyl derivatives and imidazole precursors in toluene/EtOAC (90:10) yields 72% product after silica gel chromatography . Optimization involves testing leaving groups (e.g., –Cl, –Br) and catalysts (e.g., Pd/C under H₂) to improve efficiency . Reaction monitoring via TLC and purification via flash chromatography are critical for isolating high-purity products .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer : Use ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 8.33 ppm for nitroaryl groups) , FT-IR to validate functional groups (e.g., C=N stretching at ~1600 cm⁻¹), and elemental analysis (C, H, N) to verify purity (>98%). Discrepancies between calculated and observed values (>0.4% deviation) indicate impurities requiring recrystallization or column re-purification .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound derivatives?

- Methodological Answer : Perform Comparative Molecular Similarity Indices Analysis (CoMSIA) using a training set of 34 analogs and a test set of 10 derivatives. Parameters like ED₅₀ (electroshock seizure models) or IC₅₀ (enzyme inhibition) are used as dependent variables. Steric, electrostatic, and hydrophobic fields are mapped to identify critical substituents (e.g., nitro groups enhance kinase inhibition ). Validate predictions via in vitro assays .

Q. What computational strategies are effective for predicting binding modes of this compound with biological targets?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to simulate interactions with targets like aromatase or quinone reductase. The nitro group’s electron-withdrawing properties enhance π-π stacking with aromatic residues (e.g., Phe134 in aromatase). MD simulations (>100 ns) assess stability of ligand-protein complexes, with RMSD <2 Å indicating viable binding .

Contradictions and Resolutions

- Synthetic Efficiency : Pd/C under H₂ yields higher purity (99%) but lower scalability compared to CuI/PPh₃ systems . Optimize based on target application (e.g., small-scale SAR vs. bulk synthesis).

- Biological Activity : Nitro groups enhance kinase inhibition but may reduce solubility. Introduce polar substituents (e.g., –OH, –OMe) via late-stage diversification to balance activity and bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.